N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide
Description
N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a cyclohexyl group attached to a difluorophenyl ring, and a triazole ring linked to an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O2/c1-22-11-20-23(16(22)25)10-15(24)21-17(7-3-2-4-8-17)13-6-5-12(18)9-14(13)19/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCHZPJOEDRQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)CC(=O)NC2(CCCCC2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexyl-difluorophenyl intermediate. This intermediate is then reacted with a triazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluorophenyl-cyclohexyl ketone, while reduction could produce a difluorophenyl-cyclohexyl alcohol.
Scientific Research Applications
N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with various biological molecules, potentially disrupting their normal function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide: can be compared with other triazole derivatives such as fluconazole and itraconazole, which are well-known antifungal agents.
Cyclohexyl-difluorophenyl derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a difluorophenyl group, a cyclohexyl ring, and a triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
